6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is notable for its unique structure, which includes a pyrano[2,3-c]pyrazole core and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method is the four-component reaction involving aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate. This reaction is usually carried out under solvent-free conditions or in aqueous media, often with the aid of a catalyst such as nano-eggshell/Ti(IV) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the pentafluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of 6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the enzyme or receptor, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-AMINO-3-METHYL-4-(2-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Similar structure but with a nitrophenyl group instead of a pentafluorophenyl group.
6-AMINO-4-ARYL-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Varies in the aryl group attached to the pyrazole ring.
Uniqueness
The presence of the pentafluorophenyl group in 6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE imparts unique chemical properties, such as increased electron-withdrawing capability and enhanced stability. These features make it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C14H7F5N4O |
---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(2,3,4,5,6-pentafluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H7F5N4O/c1-3-5-6(4(2-20)13(21)24-14(5)23-22-3)7-8(15)10(17)12(19)11(18)9(7)16/h6H,21H2,1H3,(H,22,23) |
InChI Key |
IIJVIXAPMAVAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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